molecular formula C21H27NO4 B14956572 N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

Cat. No.: B14956572
M. Wt: 357.4 g/mol
InChI Key: FIDFFKJIWGDHNI-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a substituted coumarin (2H-chromen-2-one) core. The coumarin moiety includes a 4-methyl group and a 7-O-(2-methylallyl) ether substituent. The propanamide chain is attached at position 3 of the coumarin, with an isobutyl group at the N~1~ position.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C21H27NO4/c1-13(2)11-22-20(23)9-8-18-15(5)17-7-6-16(25-12-14(3)4)10-19(17)26-21(18)24/h6-7,10,13H,3,8-9,11-12H2,1-2,4-5H3,(H,22,23)

InChI Key

FIDFFKJIWGDHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents Functional Group Key Differences Source
Target Compound : N~1~-Isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide C~21~H~25~NO~4~ - 4-methyl coumarin
- 7-O-(2-methylallyl)
- N-isobutyl propanamide
Propanamide Reference compound
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C~18~H~14~ClNO~3~ - 4-methyl coumarin
- 7-acetamide (chloro, phenyl)
Acetamide Chloro and phenyl substituents on acetamide; shorter chain
3-{4-Methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide C~24~H~26~N~2~O~4~ - 4-methyl coumarin
- 7-O-(2-methylallyl)
- N-(2-(4-pyridyl)ethyl) propanamide
Propanamide Pyridyl ethyl group instead of isobutyl
2-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid C~17~H~16~O~6~ - 4-methyl coumarin
- 7-O-(2-methylallyl)
- Acetic acid
Carboxylic acid Shorter chain; carboxylic acid instead of amide
3-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid C~18~H~18~O~6~ - 4-methyl coumarin
- 7-O-(2-methylallyl)
- Propanoic acid
Carboxylic acid Longer chain; carboxylic acid instead of amide

Biological Activity

N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a coumarin scaffold, which is known for various pharmacological activities, including anticancer properties. The specific structure can be represented as follows:

\text{N 1 isobutyl 3 4 methyl 7 2 methylallyl oxy 2 oxo 2H chromen 3 yl}propanamide}

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression related to cell proliferation and survival.

Key Mechanisms:

  • HDAC Inhibition : By inhibiting HDAC6, the compound can lead to increased acetylation of histones, resulting in a more open chromatin structure and enhanced transcription of tumor suppressor genes.
  • Induction of Apoptosis : The compound has been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Antiproliferative Effects : Studies indicate that it can significantly reduce the viability of various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that:

Cell LineIC50 (µM)Effectiveness Compared to Control
MCF-710Significant reduction in viability
MDA-MB-2318Comparable to standard treatments

The compound exhibited an antiproliferative activity comparable to established chemotherapeutics like cisplatin and doxorubicin .

Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to the active site of HDAC6, suggesting a strong interaction that could explain its inhibitory effects. The binding affinity was measured using AutoDock Vina, showing favorable interactions with key residues in the enzyme's active site .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Breast Cancer Models : In a preclinical model involving MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in tumor growth compared to untreated controls.
  • Combination Therapies : Research has explored the use of this compound in combination with other anticancer agents, revealing synergistic effects that enhance overall therapeutic efficacy.

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